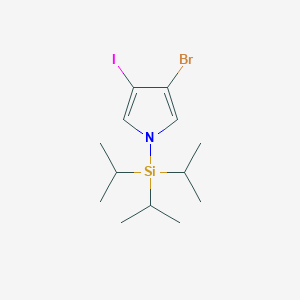
3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole is a heterocyclic organic compound that contains both bromine and iodine substituents on a pyrrole ring, with a triisopropylsilyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole typically involves the halogenation of a pyrrole derivative. One common method includes the bromination and iodination of a triisopropylsilyl-protected pyrrole. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling halogenated compounds.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyrrole ring itself.
Coupling Reactions: The presence of halogen atoms makes this compound suitable for cross-coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol-substituted pyrroles, while coupling reactions can produce biaryl or diaryl derivatives.
科学的研究の応用
3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated organic compounds.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which 3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole exerts its effects depends on the specific context of its use. In chemical reactions, the halogen atoms can act as leaving groups or participate in electron transfer processes. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways through halogen bonding or other interactions.
類似化合物との比較
- 3-Bromo-4-chloro-1-(triisopropylsilyl)-1H-pyrrole
- 3-Iodo-4-bromo-1-(triisopropylsilyl)-1H-pyrrole
- 3-Bromo-4-fluoro-1-(triisopropylsilyl)-1H-pyrrole
Comparison: Compared to its analogs, 3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and interactions. The combination of these halogens can provide distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications.
特性
分子式 |
C13H23BrINSi |
|---|---|
分子量 |
428.22 g/mol |
IUPAC名 |
(3-bromo-4-iodopyrrol-1-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H23BrINSi/c1-9(2)17(10(3)4,11(5)6)16-7-12(14)13(15)8-16/h7-11H,1-6H3 |
InChIキー |
BSEYZRYBXFKYEB-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C(=C1)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


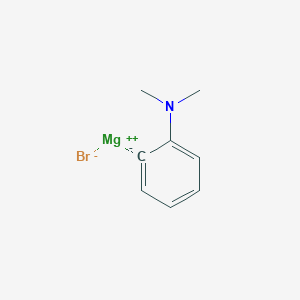
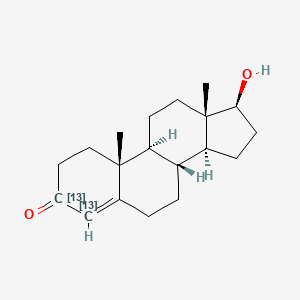
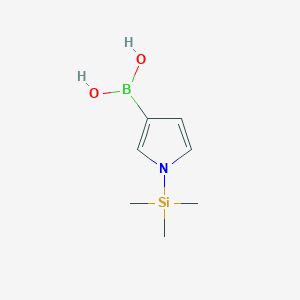
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)
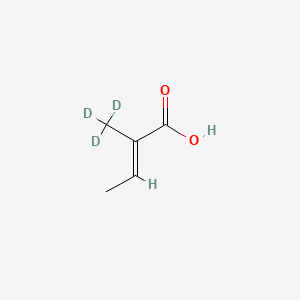
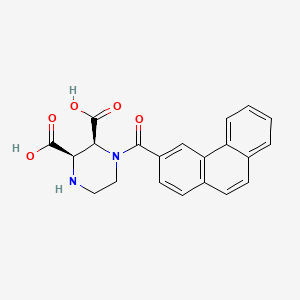
![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)

![4-[Bis(2-methoxy-2-oxoethyl)amino]-3-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]benzoic acid](/img/structure/B13410302.png)
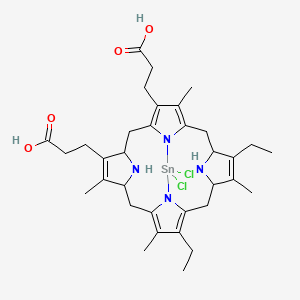
![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
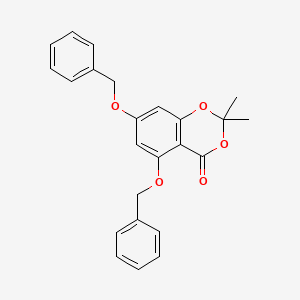
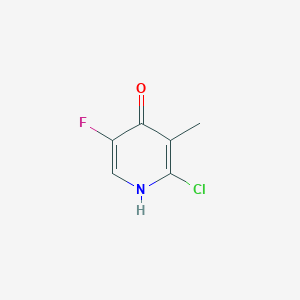
![tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate](/img/structure/B13410323.png)
